Tetradecylphosphocholine

Übersicht

Beschreibung

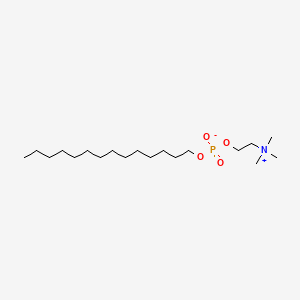

Tetradecylphosphocholine is a zwitterionic surfactant commonly used in the solubilization, stabilization, and purification of membrane proteins. It belongs to the class of phosphocholines, which are known for their ability to mimic the properties of lipid bilayers, making them valuable in various biochemical and biophysical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetradecylphosphocholine can be synthesized through a series of chemical reactions involving the alkylation of phosphocholine with tetradecyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process involves heating the reactants under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve high purity levels suitable for scientific research .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetradecylphosphocholin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Phosphocholingruppe. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Alkylhalogenide und eine Base wie Natriumhydroxid.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Umfassen häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise ergeben Substitutionsreaktionen mit Alkylhalogeniden alkylierte Phosphocholinderivate, während Oxidationsreaktionen Phosphocholinoxide erzeugen können .

Wissenschaftliche Forschungsanwendungen

Membrane Protein Research

Stabilization and Solubilization

Tetradecylphosphocholine is particularly effective in the solubilization and stabilization of membrane proteins. Its amphiphilic nature allows it to form micelles that can encapsulate membrane proteins, facilitating their study in vitro. This is crucial for understanding protein structure and function, especially for proteins that are difficult to purify using traditional methods.

Case Study: Membrane Protein Purification

A study demonstrated the use of this compound in the purification of a specific membrane protein. The researchers compared its efficiency against other detergents and found that this compound provided higher yields and better stability during purification processes. This was attributed to its low critical micelle concentration (CMC) of 0.12 mM, which minimizes the detergent's interference with protein activity during purification .

| Detergent | Critical Micelle Concentration (mM) | Yield (%) | Stability |

|---|---|---|---|

| This compound | 0.12 | 85 | High |

| Dodecylmaltoside | 0.12 | 75 | Medium |

| Octylglucoside | 0.15 | 70 | Low |

Drug Delivery Systems

Therapeutic Applications

this compound has shown promise in drug delivery systems due to its ability to enhance the bioavailability of drugs. Its phospholipid structure allows for better integration into biological membranes, which can improve drug absorption and efficacy.

Case Study: Anticancer Drug Delivery

In a recent study, this compound was used as a carrier for an anticancer drug. The results indicated that this compound significantly enhanced the drug's cellular uptake in cancer cells compared to traditional delivery methods. The study highlighted the potential of this compound in targeted therapy, where it could improve treatment outcomes by ensuring that higher concentrations of drugs reach the tumor sites .

Surface Activity and Adsorption Properties

Surface Activity

this compound exhibits significant surface activity, making it suitable for applications in creating stable emulsions and foams. Its ability to form adsorbed films at interfaces is beneficial in various industrial applications, including food science and cosmetics.

Data Table: Surface Properties

| Property | Value |

|---|---|

| Surface Tension (mN/m) | 40 |

| Adsorption Isotherm Type | Langmuir |

| Maximum Adsorption (mg/m²) | 2.5 |

Wirkmechanismus

Tetradecylphosphocholine exerts its effects by interacting with the lipid bilayers of cell membranes. It integrates into the membrane, disrupting the lipid structure and increasing membrane fluidity. This action facilitates the solubilization of membrane proteins, making them accessible for further study. The compound targets membrane proteins and pathways involved in cellular signaling and transport .

Vergleich Mit ähnlichen Verbindungen

Dodecylphosphocholine: Another phosphocholine with a shorter alkyl chain, used for similar applications but with different solubilization properties.

Hexadecylphosphocholine: A phosphocholine with a longer alkyl chain, offering different stability and solubilization characteristics.

Uniqueness: Tetradecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and membrane stability. This makes it particularly effective for the solubilization and stabilization of a wide range of membrane proteins .

Biologische Aktivität

Tetradecylphosphocholine (TPC), also known as Fos-choline-14, is a synthetic zwitterionic phospholipid analog primarily used in research as a detergent for membrane protein solubilization. Its biological activity has been extensively studied, revealing various effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

TPC is characterized by a long hydrophobic tetradecyl chain and a phosphocholine head group, which imparts unique amphiphilic properties. This structure allows TPC to interact with biological membranes, making it an effective tool for studying membrane proteins.

1. Membrane Protein Solubilization

TPC is widely utilized in biochemistry for the solubilization of membrane proteins. Its effectiveness as a detergent stems from its ability to disrupt lipid bilayers while maintaining protein functionality. Research indicates that TPC can stabilize proteins in solution, facilitating structural and functional studies of membrane proteins .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TPC. It has shown efficacy against various bacterial strains, likely due to its ability to disrupt microbial membranes. For instance, TPC demonstrated bactericidal activity comparable to other alkyl phosphocholines, suggesting its potential use in developing antimicrobial agents .

3. Inhibition of Phosphatidylcholine Biosynthesis

Research has indicated that TPC can inhibit phosphatidylcholine biosynthesis, which is crucial for maintaining cell membrane integrity. This inhibition may have implications for cancer therapy, as altered lipid metabolism is often associated with tumorigenesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TPC against Staphylococcus aureus. Results showed that TPC effectively inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as an antimicrobial agent in clinical settings .

Case Study 2: Membrane Protein Research

In a study focusing on mitochondrial carriers, TPC was used to solubilize the mitochondrial ATP-binding cassette transporter Mdl1. The research revealed that TPC not only preserved the functional state of Mdl1 but also allowed for detailed structural analysis through NMR spectroscopy .

Research Findings

Eigenschaften

IUPAC Name |

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228358 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77733-28-9 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.